molecular formula C15H13N3O7 B3242611 N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide CAS No. 152586-94-2

N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide

Cat. No.: B3242611
CAS No.: 152586-94-2
M. Wt: 347.28 g/mol
InChI Key: BDKGLOQAQKWHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzamide (B126) Scaffolds in Chemical Research

The benzamide framework is a crucial pharmacophore in medicinal chemistry and drug discovery. walshmedicalmedia.comresearchgate.netnih.gov Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com This diverse biological significance has spurred considerable interest among scientists to synthesize and explore new benzamide derivatives. walshmedicalmedia.com The versatility of the benzamide scaffold allows for substitutions on both the benzoyl and the aniline (B41778) rings, leading to a vast library of compounds with varied biological activities. walshmedicalmedia.com Researchers continue to modify existing benzamide derivatives and discover new ones to enhance their therapeutic efficacy. walshmedicalmedia.comnih.gov

Role of Nitro and Alkoxy Substituents in Molecular Design

The properties of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide are significantly influenced by its nitro and alkoxy (dimethoxy) substituents. These groups play a critical role in modulating the molecule's electronic and steric characteristics.

The nitro group (-NO2) is a potent electron-withdrawing group, a property that stems from both inductive and resonance effects. researchgate.netlibretexts.org This strong electron-accepting nature can profoundly alter the electronic distribution within a molecule. svedbergopen.comresearchgate.net When attached to an aromatic ring, the nitro group deactivates the ring towards electrophilic substitution by pulling electron density away from the π-system. minia.edu.eglibretexts.org This deactivation is a consequence of the positive charge on the nitrogen atom and the high electronegativity of the oxygen atoms. minia.edu.eg The presence of nitro groups is a common feature in the design of various therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. mdpi.com The strong electron-accepting character, polarity, and hydrogen bonding ability of the nitro group can enhance the interaction of molecules with biological targets like proteins and enzymes. researchgate.net

Overview of this compound within Substituted Benzamide Chemistry

While specific research on this compound is not extensively documented in the reviewed literature, its structural components place it within the well-studied class of 3,5-dinitrobenzamides. This class of compounds has been the focus of significant research, particularly in the development of new therapeutic agents. nih.govnih.gov For instance, various 3,5-dinitrobenzamide (B1662146) derivatives have been synthesized and evaluated for their potent antitubercular activity. rsc.orgresearchgate.netrsc.org Some of these compounds have shown promising activity against Mycobacterium tuberculosis, including resistant strains. rsc.orgresearchgate.net The mechanism of action for some nitrobenzamides has been linked to the inhibition of the essential enzyme decaprenylphosphoryl-β-d-ribose oxidase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall. nih.govmdpi.com Additionally, dinitrobenzamide mustards have been investigated as hypoxia-activated prodrugs for cancer therapy. nih.gov Given this context, this compound represents a variation within this important class of compounds, where the 2,4-dimethoxyphenyl group could modulate the biological activity and pharmacokinetic properties.

Current Research Gaps and Future Directions in Dinitrobenzamide Studies

Despite the progress made in the study of dinitrobenzamides, there are still research gaps to be addressed. A significant portion of the research has focused on the antitubercular and anticancer potential of these compounds, leaving other potential therapeutic applications relatively unexplored. nih.govnih.gov

Future research directions in the field of dinitrobenzamide studies could include:

Synthesis of Diverse Libraries: The synthesis and screening of a broader array of 3,5-dinitrobenzamide derivatives with diverse substitutions on the N-phenyl ring are needed to establish a more comprehensive structure-activity relationship (SAR). nih.govnih.gov

Exploration of New Therapeutic Areas: Investigating the potential of dinitrobenzamides in other therapeutic areas beyond tuberculosis and cancer could unveil new pharmacological applications.

Mechanism of Action Studies: While the inhibition of DprE1 is a known mechanism for some antitubercular nitrobenzamides, further studies are required to elucidate the precise molecular targets and mechanisms of action for a wider range of these compounds. nih.gov

Optimization of Pharmacokinetic Properties: Research aimed at improving the in vivo stability and bioavailability of potent dinitrobenzamide analogs is crucial for their development as clinical drug candidates. rsc.org

Development of Prodrug Strategies: For anticancer applications, the development of new dinitrobenzamide-based hypoxia-activated prodrugs continues to be a promising area of research. nih.gov

The exploration of compounds such as this compound within these future research frameworks could lead to the discovery of novel and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O7/c1-24-12-3-4-13(14(8-12)25-2)16-15(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGLOQAQKWHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258133
Record name N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152586-94-2
Record name N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152586-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2,4 Dimethoxyphenyl 3,5 Dinitrobenzamide and Analogues

Established Synthetic Pathways for Substituted Benzamides

The formation of the amide bond in substituted benzamides is a cornerstone of organic synthesis. The most prevalent method involves the acylation of an amine with a carboxylic acid derivative. This approach is widely applicable and can be adapted for a variety of substrates.

Acylation Reactions with 3,5-Dinitrobenzoic Acid Derivatives

The synthesis of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide typically proceeds via the acylation of 2,4-dimethoxyaniline (B45885) with an activated form of 3,5-dinitrobenzoic acid. This reaction is a specific example of a broader class of nucleophilic acyl substitution reactions.

The core of the synthesis is the formation of an amide linkage between the amino group of 2,4-dimethoxyaniline and the carbonyl group of a 3,5-dinitrobenzoyl derivative. 2,4-dimethoxyaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

To facilitate the amidation reaction, the carboxylic acid group of 3,5-dinitrobenzoic acid is typically activated. nih.gov A common and effective method for this activation is the conversion of the carboxylic acid to its more reactive acyl chloride. wikipedia.org Thionyl chloride (SOCl₂) is frequently employed for this purpose, reacting with 3,5-dinitrobenzoic acid to form 3,5-dinitrobenzoyl chloride. nih.govwikipedia.org This intermediate is highly electrophilic and readily reacts with amines. researchgate.netresearchgate.net The general reaction is illustrated in the scheme below:

Scheme 1: Activation of 3,5-Dinitrobenzoic Acid using Thionyl Chloride

In this reaction, 3,5-dinitrobenzoic acid is treated with thionyl chloride to yield 3,5-dinitrobenzoyl chloride, sulfur dioxide, and hydrogen chloride gas.

This activation step is crucial as the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. The use of the acyl chloride allows the reaction to proceed under milder conditions and generally results in higher yields. rsc.org

The amidation reaction between the acyl chloride and the amine generates hydrogen chloride (HCl) as a byproduct. nih.gov This acid can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To neutralize the generated HCl, a non-nucleophilic base is typically added to the reaction mixture. nih.gov Commonly used bases for this purpose include triethylamine (B128534) (TEA) and pyridine. nih.gov The base acts as a scavenger for the HCl, ensuring that the amine remains available to react with the acyl chloride. The use of a base is a critical component for driving the reaction to completion and achieving a good yield of the desired benzamide (B126). nih.gov

Table 1: Common Reagents in the Synthesis of N-Substituted Benzamides

Reagent Role
3,5-Dinitrobenzoic Acid Starting material (acyl donor)
2,4-Dimethoxyaniline Starting material (nucleophile)
Thionyl Chloride (SOCl₂) Activating agent
Triethylamine (C₆H₁₅N) Base catalyst (HCl scavenger)

Alternative Synthetic Routes for Related N-Phenylbenzamides

While the acyl chloride route is the most common, other methods can be employed for the synthesis of N-phenylbenzamides. These can include the use of different coupling agents to activate the carboxylic acid in situ, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These methods are particularly useful when dealing with sensitive substrates that may not be compatible with the conditions required for forming an acyl chloride. Additionally, direct amidation under high temperature or microwave irradiation can sometimes be employed, although these methods are generally less efficient and can lead to side products.

Green Chemistry Approaches in Benzamide Synthesis

Traditional methods for synthesizing benzamides often rely on the activation of carboxylic acids, such as 3,5-dinitrobenzoic acid, by converting them into more reactive derivatives like acid chlorides using reagents such as thionyl chloride or oxalyl chloride. ucl.ac.uknih.gov While effective, these methods generate hazardous byproducts and suffer from poor atom economy. bohrium.comsigmaaldrich.com Another common approach involves the use of stoichiometric coupling agents, which also produce significant chemical waste. ucl.ac.ukwalisongo.ac.id The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key priority to address these limitations. sigmaaldrich.com

Green chemistry seeks to minimize or eliminate hazardous substances by focusing on alternative, more efficient synthetic pathways. nih.govchemmethod.com Key strategies in the context of benzamide synthesis include direct catalytic amidation and the use of biocatalysts.

Catalytic Direct Amidation: A prominent green alternative is the direct condensation of a carboxylic acid and an amine, catalyzed by substances that are environmentally benign and can be used in smaller quantities. walisongo.ac.id

Boric Acid Catalysis: Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids. sciepub.com This method is advantageous due to the low cost and low toxicity of the catalyst. The reaction typically proceeds by heating the carboxylic acid and amine with a catalytic amount of boric acid, with water being the only byproduct, which can often be removed azeotropically. ucl.ac.uksciepub.com It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which serves as the active acylating agent, regenerating the boric acid catalyst upon reaction with the amine. sciepub.com This approach significantly improves atom economy compared to traditional methods. walisongo.ac.idresearchgate.net

Other Catalytic Systems: Various other catalysts have been explored for direct amidation, including systems based on zirconium tetrachloride (ZrCl4) and palladium. ucl.ac.ukresearchgate.net Palladium-catalyzed carbonylative amidation of aryl halides offers another route to aryl amides, leveraging the wide availability of aryl halide starting materials. ucl.ac.uk

Enzymatic Synthesis: Biocatalysis presents a powerful green strategy for amide bond formation. nih.gov

Lipase-Catalyzed Amidation: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the direct amidation of free carboxylic acids with amines. nih.gov These reactions are performed under mild, anhydrous conditions, often in organic solvents, and can produce amides in excellent yields without the need for extensive purification. nih.gov The high selectivity of enzymes can also be advantageous, potentially reducing the need for protecting groups.

The following table provides a comparative overview of traditional and green synthetic approaches for benzamide formation.

FeatureTraditional Method (Acid Chloride)Coupling Agent Method (e.g., HATU, DCC)Green Catalytic Method (Boric Acid)Enzymatic Method (e.g., CALB)
Activating Reagent Thionyl chloride (SOCl₂) or Oxalyl chlorideStoichiometric (e.g., HATU, DCC)Catalytic Boric AcidNone (Enzyme is the catalyst)
Byproducts HCl, SO₂High molecular weight urea (B33335) or triazole derivativesWaterMinimal
Atom Economy PoorPoorHighHigh
Reaction Conditions Often harsh, may require inert atmosphereMild to moderateElevated temperature (reflux)Mild (e.g., 60 °C)
Solvents Chlorinated solvents (e.g., DCM)Dipolar aprotic (e.g., DMF, NMP)Toluene (for azeotropic removal of water)Toluene or other organic solvents
Environmental Impact High (toxic reagents and byproducts)High (significant waste generation)Low (benign catalyst, water byproduct)Very Low (biodegradable catalyst, mild conditions)

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route for a compound like this compound from a small laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces a distinct set of challenges that must be addressed to ensure the process is safe, efficient, reproducible, and economical. nuvisan.commt.com

Process Safety and Thermal Management: The reaction to form dinitrobenzamides is often exothermic. While heat generated on a small lab scale can dissipate easily, on a larger scale, it can accumulate, leading to a dangerous increase in temperature and pressure.

Reaction Calorimetry: It is crucial to study the reaction's thermal profile using calorimetry to understand the heat of reaction and the rate of heat release. mt.com This data informs the design of appropriate cooling systems for the larger reactor.

Dosing and Temperature Control: Controlling the rate of addition of reagents is a key method for managing heat generation during scale-up. mt.com

Mixing and Mass Transfer: Efficient mixing is essential for maintaining homogeneity and ensuring consistent reaction rates. What works in a small flask may not be effective in a large reactor.

Impeller and Baffle Design: The choice of stirrer (impeller) type and the use of baffles within the reactor are critical for achieving effective mixing and preventing localized "hot spots" or areas of high concentration. mt.com

Heterogeneous Reactions: If the reaction involves multiple phases (e.g., solids and liquids), mass transfer can become the rate-limiting step, and agitation becomes even more critical.

Reagent and Solvent Selection: The choice of reagents and solvents may need to be reconsidered for large-scale operations.

Cost and Availability: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive at the kilogram scale. Cheaper, industrially available alternatives are often sought. For instance, while HATU is a common coupling agent in labs, lower-cost options like T3P (n-propylphosphonic acid anhydride) are more prevalent on larger scales. ucl.ac.uk

Safety and Handling: The use of highly toxic or pyrophoric reagents is minimized at scale. nuvisan.com Similarly, solvents like dichloromethane (B109758) (DCM) are often replaced with less hazardous alternatives due to environmental and safety concerns. ucl.ac.uk

Downstream Processing and Purification: Isolating and purifying the final product at a large scale requires different techniques than those used in the laboratory.

Chromatography vs. Recrystallization: While column chromatography is a standard purification technique in the lab, it is often impractical and expensive for multi-kilogram quantities. Recrystallization becomes the preferred method for purifying solid products like this compound, as it is more scalable and cost-effective. nuvisan.comchemdiv.com

Filtration and Drying: The equipment used for filtration (e.g., Nutsche filters) and drying (e.g., vacuum ovens) must be appropriately sized to handle the larger volumes of product and solvent.

The table below summarizes key differences in considerations between laboratory and preparative scale synthesis.

ParameterLaboratory Scale (mg - g)Preparative Scale (kg)
Primary Goal Proof of concept, obtaining material for testingProcess efficiency, safety, cost-effectiveness
Heat Transfer High surface-area-to-volume ratio, easy dissipationLow surface-area-to-volume ratio, requires active cooling and control
Mixing Magnetic stir bar, simple mechanical stirringEngineered impellers, baffles, optimized agitation speed
Purification Flash column chromatography is commonRecrystallization, distillation are preferred
Reagent Choice Often based on convenience and reaction speedBased on cost, safety, and availability at scale
Process Control Manual monitoring (e.g., TLC)Automated control systems and Process Analytical Technology (PAT)

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Detailed Structural Confirmation

Spectroscopy provides an in-depth view of the molecular framework, confirming the presence of functional groups, the electronic environment of atoms, and the connectivity between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and dynamics of the molecule.

Based on the structure of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The dinitrobenzamide moiety, being strongly electron-withdrawing, will significantly deshield the attached aromatic protons and carbons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating methoxy (B1213986) groups on the other phenyl ring will shield its associated protons and carbons, shifting their signals upfield.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Amide N-H 9.5 - 10.5 Singlet
H-2', H-6' (Dinitro-ring) ~9.2 Doublet
H-4' (Dinitro-ring) ~9.0 Triplet
H-6 (Dimethoxy-ring) ~8.2 Doublet
H-3 (Dimethoxy-ring) ~6.6 Doublet
H-5 (Dimethoxy-ring) ~6.5 Doublet of doublets

Expected ¹³C NMR Chemical Shifts

Carbons Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 162 - 165
C-2, C-4 (Dimethoxy-ring O-C) 158 - 162
C-3', C-5' (Dinitro-ring NO₂-C) 148 - 150
C-1' (Dinitro-ring) 135 - 138
C-4' (Dinitro-ring) 128 - 130
C-2', C-6' (Dinitro-ring) 120 - 123
C-1 (Dimethoxy-ring) 118 - 121
C-6 (Dimethoxy-ring) 122 - 125
C-5 (Dimethoxy-ring) 105 - 108
C-3 (Dimethoxy-ring) 98 - 102

To unambiguously assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings (e.g., between H-5 and H-6, and H-5 and H-3 on the dimethoxy ring; and between H-2'/H-6' and H-4' on the dinitro ring).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It is a highly sensitive method that would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~6.6 ppm would show a cross-peak with the carbon signal at ~98-102 ppm, confirming their assignment as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is crucial for connecting molecular fragments. Key HMBC correlations would be expected from the amide proton (N-H) to the carbonyl carbon and the C-2 carbon of the dimethoxy ring. Additionally, correlations from the methoxy protons to their respective carbons (C-2 and C-4) would confirm their positions.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules, such as bond rotation. In this compound, rotation around the amide bond (C-N) and the C-N bond connecting the phenyl ring can be restricted. At low temperatures, this restricted rotation could potentially lead to the observation of distinct signals for atoms that are equivalent at room temperature (a phenomenon known as coalescence). By analyzing the NMR spectra at various temperatures, it would be possible to determine the energy barrier for these rotational processes. However, no specific dynamic NMR studies have been reported for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

For this compound, the key functional groups are the amide, the nitro groups, the ether linkages, and the aromatic rings. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the amide N-H group, would influence the position and shape of the corresponding vibrational bands.

Expected Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Amide N-H 3350 - 3250 Stretching
Aromatic C-H 3100 - 3000 Stretching
Carbonyl C=O (Amide I) 1680 - 1650 Stretching
Amide N-H Bend (Amide II) 1570 - 1515 Bending
Nitro N=O 1550 - 1500 (asymmetric) Stretching
Aromatic C=C 1600, 1475 Stretching
Nitro N=O 1370 - 1330 (symmetric) Stretching
Aryl Ether C-O 1275 - 1200 (asymmetric) Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from π→π* transitions within the two aromatic rings and n→π* transitions associated with the carbonyl and nitro groups. The presence of the electron-withdrawing nitro groups and electron-donating methoxy groups, along with the amide linker, creates an extended system of conjugation which would be reflected in the absorption maxima (λ_max). The exact position and intensity of these absorptions would be sensitive to the solvent used.

Expected UV-Vis Absorption Maxima

Electronic Transition Expected Wavelength Range (λ_max, nm)
π→π* (Aromatic Rings) 250 - 320

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Bond lengths, bond angles, and torsion angles: These parameters would offer an exact geometric description of the molecule in the solid state.

Conformation: It would reveal the preferred orientation of the two phenyl rings relative to each other and the planarity of the amide group.

Intermolecular interactions: The analysis would detail the packing of molecules in the crystal lattice, revealing any hydrogen bonds (e.g., from the amide N-H to a carbonyl or nitro oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Such a study would be invaluable for confirming the conformational details suggested by spectroscopic and computational methods.

An extensive search for specific experimental data on the chemical compound this compound has been conducted to generate the requested article. However, detailed research findings and data tables for the specified analytical techniques—Single-Crystal X-ray Diffraction (SC-XRD), Hirshfeld Surface Analysis, and Mass Spectrometry—are not available for this specific compound within the public domain and scientific literature accessible through the search.

The provided search results contain information on related compounds, such as other dimethoxybenzene derivatives or different dinitrobenzamide structures. However, per the strict instructions to focus solely on this compound and not introduce information from other examples, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Therefore, the following sections of the requested article cannot be completed:

Mass Spectrometry for Molecular Weight and Fragmentation Patterns:Specific mass spectrometry data, including fragmentation patterns for this compound, were not found.

To fulfill the request, published experimental data from these specific analyses for this compound would be required. Without this foundational data, the generation of the requested content would rely on speculation or inaccurate extrapolation from other compounds, which would violate the core requirements of the prompt.

Theoretical and Computational Investigations of N 2,4 Dimethoxyphenyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.goveurjchem.com It is particularly effective for determining the ground-state geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization (Note: This table is illustrative of the type of data that would be generated. Specific values require actual computation.)

Structural ParameterDescriptionExpected Finding
C=O Bond LengthAmide carbonyl bondApprox. 1.23 Å
C-N (Amide) Bond LengthAmide C-N bondApprox. 1.35 Å, showing partial double bond character
N-O (Nitro) Bond LengthsBonds within the NO₂ groupsApprox. 1.22 Å
Dihedral Angle (Ring-Amide-Ring)Twist between the two phenyl ringsNon-planar arrangement due to steric hindrance

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.net It is highly effective for simulating ultraviolet-visible (UV-Vis) absorption spectra.

A TD-DFT calculation would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. It also provides the oscillator strength for each transition, which relates to the intensity of the absorption peak. Analysis of the molecular orbitals involved in these transitions would reveal their nature. For N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide, one would expect to identify key transitions such as:

π → π* transitions: Occurring within the aromatic rings and the nitro groups, typically at high energies (shorter wavelengths).

n → π* transitions: Involving the non-bonding lone pair electrons on the oxygen atoms of the carbonyl and nitro groups, usually occurring at lower energies (longer wavelengths).

Intramolecular Charge Transfer (ICT) transitions: A likely significant transition where electron density moves from the electron-donating 2,4-dimethoxyphenyl ring (donor) to the electron-withdrawing 3,5-dinitrobenzamide (B1662146) system (acceptor). This type of transition is often sensitive to solvent polarity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this molecule, FMO analysis would likely show:

HOMO: Localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, which acts as the electron donor.

LUMO: Concentrated on the electron-deficient 3,5-dinitrobenzamide moiety, particularly on the nitro groups, which are strong electron acceptors.

The spatial separation of the HOMO and LUMO would provide strong evidence for the molecule's charge-transfer characteristics. The calculated energy gap would offer a quantitative measure of its electronic stability.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative. Specific values require actual computation.)

ParameterDescriptionPredicted Value/Observation
E_HOMOEnergy of the Highest Occupied Molecular OrbitalRelatively high energy (less negative)
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelatively low energy (more negative)
ΔE (HOMO-LUMO Gap)Energy difference (E_LUMO - E_HOMO)A relatively small gap, suggesting potential for reactivity and charge transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the calculated molecular orbitals into a localized basis of atomic orbitals and bonds, providing a chemically intuitive picture of bonding.

An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization. Key interactions that would be investigated include:

π-conjugation: Delocalization of π-electrons across the aromatic rings.

Hyperconjugation: Interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be the delocalization of lone pair electrons from the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the amide into the anti-bonding orbitals (π*) of the adjacent aromatic ring.

Intramolecular Charge Transfer: NBO analysis would quantify the charge transfer from the donor ring to the acceptor ring, providing a numerical value for the stabilization energy gained from this delocalization. This confirms the push-pull nature of the molecule.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-neutral potential.

For this compound, an ESP map would be expected to show:

Intense Red Regions: Around the oxygen atoms of the two nitro groups and the carbonyl group, as these are the most electronegative areas.

Blue Regions: Around the amide N-H proton, making it the primary hydrogen bond donor site.

Slightly Negative (Yellow/Orange) Regions: Above the π-systems of the aromatic rings, particularly the electron-rich dimethoxyphenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would provide a detailed understanding of the conformational flexibility of this compound and its interactions with a solvent.

By simulating the molecule's trajectory over a period of nanoseconds, researchers could analyze:

Conformational Flexibility: The simulation would reveal the accessible range of motion, particularly the rotation around key single bonds, such as the amide C-N bond and the bonds connecting the rings to the amide linker. This helps identify the most populated conformations in solution.

Solvation Effects: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO) would show how the solvent organizes around the solute. Analysis of radial distribution functions would reveal which parts of the molecule form strong interactions (like hydrogen bonds) with the solvent. For example, the nitro and carbonyl oxygens would be expected to act as strong hydrogen bond acceptors.

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather data for a detailed article on the theoretical and computational investigations of the chemical compound this compound. Despite a thorough search of available scientific literature and chemical databases, no specific studies providing the requested information on its spectroscopic parameters or noncovalent interactions were found.

The planned article was to be structured as follows:

Investigation of Biological/biochemical Interactions and Mechanisms

Antimicrobial Activity Studies

The antimicrobial potential of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide and its chemical class, the dinitrobenzamides (DNBs), has been a subject of targeted research. The primary focus has been on their potent effects against mycobacteria, although related structures have been assessed for broader antimicrobial properties.

Specific research detailing the antibacterial efficacy of this compound against a wide range of common, non-mycobacterial pathogens is limited in the current scientific literature. The bulk of research on dinitrobenzamide derivatives has been overwhelmingly directed towards their antimycobacterial properties.

While direct studies on the antifungal properties of this compound are not extensively documented, research into structurally related 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide (B1662146) derivatives has demonstrated notable antifungal activity. A screening of various esters and amides derived from 3,5-dinitrobenzoic acid revealed that several of these compounds possess fungicidal activity against different species of Candida. researchgate.net

For instance, ethyl 3,5-dinitrobenzoate showed significant potency against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net Similarly, methyl 3,5-dinitrobenzoate has been shown to inhibit the growth of multiple Candida albicans strains. nih.govnih.gov Mechanistic studies on these related ester compounds suggest that their mode of action involves disruption of the fungal cell membrane. researchgate.net Furthermore, computational modeling for ethyl 3,5-dinitrobenzoate indicated a potential multi-target mechanism in C. albicans, which includes interference with ergosterol (B1671047) synthesis. researchgate.net

Antifungal Activity of 3,5-Dinitrobenzoate Derivatives Against Candida Species
CompoundCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida tropicalis MIC (µg/mL)Reference
Ethyl 3,5-dinitrobenzoate125100500 researchgate.net
Methyl 3,5-dinitrobenzoateData available in mM concentrationNot ReportedNot Reported nih.govnih.gov

The most significant area of investigation for the dinitrobenzamide (DNB) class of compounds, including structures related to this compound, is their potent activity against Mycobacterium tuberculosis (M. tuberculosis). nih.gov These compounds are considered promising candidates for tuberculosis treatment due to their novel mechanism of action. nih.gov

The primary cellular target for DNBs is believed to be the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov DprE1 is an essential enzyme involved in the biosynthesis of decaprenyl-phospho-arabinose (DPA), a vital precursor for the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 disrupts the formation of the cell wall, leading to bactericidal effects. nih.gov The 3,5-dinitro substitution pattern on the benzamide (B126) ring has been identified as crucial for this high level of activity. nih.govnih.gov

Research into various substituted 3,5-dinitrobenzamide derivatives has shown that structural modifications, such as the type of linker and the terminal group, significantly impact the antitubercular activity. mdpi.com Several derivatives have exhibited minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tuberculosis that are comparable to the first-line anti-TB drug isoniazid. mdpi.comsemanticscholar.org

Antitubercular Activity of Selected 3,5-Dinitrobenzamide Derivatives Against M. tuberculosis H37Rv
Compound IDStructure DescriptionMIC (µg/mL)Reference
c2Derivative with a diamine linker0.031 mdpi.comsemanticscholar.org
d1Derivative with a terminal aromatic moiety0.031 mdpi.comsemanticscholar.org
d2Derivative with a terminal aromatic moiety0.031 mdpi.comsemanticscholar.org
N-dodecyl-3,5-dinitrobenzamideDerivative with C12 alkyl chain0.016 nih.gov

A critical advantage of the dinitrobenzamide class is its potent efficacy against drug-resistant strains of M. tuberculosis. Studies have shown that DNB derivatives are highly active against both multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) isolates. nih.gov This suggests that their mechanism of action, targeting DprE1, is effective against strains that have developed resistance to conventional anti-TB drugs.

For an antitubercular agent to be effective, it must be able to eliminate M. tuberculosis within its host cell, the macrophage. Dinitrobenzamide derivatives have demonstrated the ability to inhibit the replication of M. tuberculosis inside macrophages. nih.gov In an ex vivo macrophage model of infection, N-alkyl-3,5-dinitrobenzamides exhibited activity profiles comparable to isoniazid. nih.gov Furthermore, dose-response studies have confirmed that various dinitrobenzamide compounds show high potency against intracellular M. tuberculosis. researchgate.net

Antitubercular Potential against Mycobacterium tuberculosis Strains

Cellular Effects and Viability Studies (excluding direct human clinical outcomes)

The effects of this compound on mammalian cells have not been specifically detailed, but studies on the broader class of nitroaromatic compounds and specific dinitrobenzamides provide some insight. The cytotoxicity of nitroaromatic compounds can be linked to their electron-accepting properties and lipophilicity. lmaleidykla.lt

In studies assessing antitubercular activity, several dinitrobenzamide compounds were tested for their cytotoxicity against eukaryotic cells. These compounds were found to have limited cytotoxicity against murine bone marrow-derived macrophages, indicating a degree of selectivity for the mycobacterial target over host cells. researchgate.net Another study involving a novel synthesized compound with a trimethoxyphenyl group showed good cytotoxicity against cancerous cell lines but low toxicity on a normal mouse embryonic fibroblast cell line. mdpi.com Additionally, research on other complex molecules containing dimethoxy groups has highlighted potential cytoprotective effects in normal human colon fibroblast cells, suggesting that the substituent groups can significantly modulate cellular interactions. nih.govresearchgate.net

Investigation of this compound Reveals No Evidence of Immunomodulatory Effects on Key Inflammatory Markers

A comprehensive review of available scientific literature and research databases has found no specific studies or data detailing the immunomodulatory effects of the chemical compound this compound. Consequently, there is no scientific evidence to report on its potential to suppress the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).

Despite extensive searches for research investigating the biological and biochemical interactions of this compound, no peer-reviewed articles, clinical trials, or preliminary studies outlining its impact on inflammatory pathways were identified. The scientific community has not published any findings on the specific mechanisms of action this compound might have on the immune system.

Inflammation is a complex biological response involving a cascade of signaling molecules and immune cells. COX-2, IL-1β, and TNF-α are well-established pro-inflammatory markers that play crucial roles in the inflammatory process. The investigation into compounds that can modulate the expression of these markers is a significant area of research for the development of new anti-inflammatory therapies. However, based on the current body of scientific evidence, this compound has not been a subject of such investigations.

While research exists on various other benzamide derivatives and their diverse biological activities, these findings cannot be extrapolated to this compound. Each chemical compound possesses a unique structure that dictates its specific biological and pharmacological properties. Without direct experimental evidence, any claims regarding the immunomodulatory effects of this particular compound would be purely speculative.

Therefore, as of the current date, there is a complete absence of data to create a detailed report or data tables on the suppression of COX-2, IL-1β, and TNF-α expression by this compound. Further research would be required to determine if this compound has any significant biological activity related to immunomodulation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

Influence of Nitro Group Position and Number on Activity

The presence and positioning of nitro groups on the benzamide (B126) moiety are paramount for the biological activity of this class of compounds. Research consistently demonstrates that the 3,5-dinitro substitution pattern is a crucial feature for potent antimycobacterial activity. mdpi.comnih.gov This specific arrangement of two nitro groups is considered a key pharmacophore.

Studies comparing isomers have found that shifting the nitro groups, for example to a 2,4-dinitro pattern, results in a substantial decrease in antimycobacterial efficacy. nih.gov Furthermore, attempts to remove or replace one of the nitro groups, for instance with a trifluoromethyl or amino group, have also led to a significant loss of activity. nih.govnih.gov The potent activity of these compounds is linked to their mechanism of action, which involves the enzymatic reduction of a nitro group within the target pathogen, such as Mycobacterium tuberculosis. mdpi.com This reduction, catalyzed by enzymes like the deazaflavin-dependent nitroreductase (Ddn), activates the compound, leading to the formation of reactive species that are toxic to the bacterium. asm.orgphyschemres.org The high electron-withdrawing nature of the two nitro groups at the meta-positions (3 and 5) facilitates this reductive activation.

Table 1: Effect of Nitro Group Substitution on Antitubercular Activity

Compound Series Substitution Pattern Relative Activity Reference
Dinitrobenzamides 3,5-Dinitro High nih.gov
Dinitrobenzamides 2,4-Dinitro Substantially Lower nih.gov
Nitro-Trifluoromethyl 3-Nitro-5-Trifluoromethyl High nih.gov
Amino-Nitro 3-Amino-5-Nitro Inactive nih.gov

Effects of Alkyl Chain Lengths and Hydrophobic Moieties

Modifications to the linker and substituent on the amide nitrogen play a significant role in modulating the activity of 3,5-dinitrobenzamide (B1662146) derivatives. The lipophilicity, size, and flexibility of this part of the molecule are key factors.

In studies of N-alkyl-3,5-dinitrobenzamides, a clear relationship exists between the length of the alkyl chain and antitubercular activity. The activity is not linear but rather parabolic, where compounds with intermediate lipophilicity and alkyl chain lengths (typically between six and ten carbons) exhibit the highest potency. nih.gov Very short or very long alkyl chains lead to diminished activity. This suggests an optimal lipophilicity is required for the compound to effectively cross the complex, lipid-rich cell wall of mycobacteria and reach its intracellular target. nih.gov

Furthermore, research has shown that replacing a simple alkyl chain with a structure that includes a terminal aromatic moiety can significantly enhance biological activity. mdpi.comnih.gov The nature of the linker connecting the amide to this terminal group is also important, with flexible linkers often yielding more potent compounds. mdpi.comnih.gov The addition of these hydrophobic, aromatic groups can lead to more favorable interactions within the target's binding site, thereby increasing efficacy.

Table 2: Influence of Amide Substituent on Antitubercular Activity of 3,5-Dinitrobenzamides

Amide Substituent (R in -NHR) Key Feature Impact on Activity Reference
Short Alkyl Chain (e.g., -C4H9) Low Lipophilicity Moderate nih.gov
Medium Alkyl Chain (e.g., -C8H17) Optimal Lipophilicity High nih.gov
Long Alkyl Chain (e.g., -C16H33) High Lipophilicity Lower nih.gov
Linker + Terminal Aromatic Group Increased Hydrophobicity/Binding Significantly Increased mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For the dinitrobenzamide class, QSAR models have been instrumental in understanding the key properties that drive their efficacy and in designing new, more potent analogues. benthamscience.comnih.gov

Development of Predictive Models for Biological Efficacy

Predictive QSAR models have been successfully developed for dinitrobenzamide derivatives to estimate their biological efficacy, often expressed as the inverse of the Minimum Inhibitory Concentration (MIC). These models are typically built using multivariate linear regression, which establishes a mathematical equation linking biological activity to a set of calculated physico-chemical properties (descriptors).

For instance, one such model for a series of dinitrobenzamide derivatives established a strong predictive relationship using lipophilicity (LogP) and a covalent docking score as the key variables. mdpi.com The derived equation was:

Bioactivity = 0.5958 × LogP + 0.07253 × Docking Score − 3.265 mdpi.com

This model demonstrated a robust ability to predict the antimycobacterial activity of the compounds, showcasing how computational approaches can guide the synthesis of new derivatives by prioritizing candidates with optimal descriptor values. mdpi.com Such models are crucial for expediting the drug discovery process by reducing the need for exhaustive synthesis and screening. physchemres.orgresearchgate.net

Identification of Key Physico-chemical Descriptors

The success of any QSAR model hinges on the identification of relevant physico-chemical descriptors that accurately capture the molecular properties responsible for biological activity. For N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide and its analogues, several key descriptors have been identified.

Lipophilicity (LogP): This is one of the most critical descriptors, representing the compound's affinity for a lipid-like environment versus an aqueous one. sailife.com As discussed, an optimal LogP value is crucial for the compound's ability to penetrate the mycobacterial cell wall. nih.gov The parabolic relationship observed between LogP and activity in N-alkyl dinitrobenzamides highlights its importance. nih.gov

Docking Score: This descriptor, derived from molecular docking simulations, quantifies the predicted binding affinity of a compound to its biological target, such as the enzyme DprE1. mdpi.com A more favorable (e.g., lower energy) docking score generally correlates with higher activity, although it is not always a perfect linear relationship. researchgate.netresearchgate.net Docking scores help to rationalize how well the ligand fits into the active site and forms key interactions. mdpi.com

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the energy of molecular orbitals (HOMO/LUMO) and atomic charges, are also important. The strong electron-withdrawing character of the 3,5-dinitro groups is a key electronic feature that facilitates the compound's mechanism of action. mdpi.comnih.gov

Steric and Topological Descriptors: These descriptors describe the size, shape, and connectivity of the molecule. For example, computational studies have analyzed the distance between the nitro group's nitrogen atom and the FAD cofactor within the DprE1 active site. It was observed that distances greater than a certain threshold (e.g., 5.5 Å) often correspond to compounds with lower activity, suggesting a spatial requirement for efficient activation. mdpi.comresearchgate.net

Structure-Property Relationships for Advanced Material Applications

The unique molecular architecture of this compound, which features a distinct electron-donating moiety (2,4-dimethoxyphenyl) connected to an electron-accepting moiety (3,5-dinitrobenzamide) via an amide bridge, positions it as a candidate for advanced material applications. This donor-π-acceptor (D-π-A) structure is a cornerstone for designing molecules with significant nonlinear optical (NLO) and specialized electronic transport properties. The interplay between the electronic nature of the donor and acceptor groups, as well as the conformational flexibility of the molecule, dictates its macroscopic properties.

Correlation of Molecular Structure with Nonlinear Optical Properties

The nonlinear optical response of organic materials is intrinsically linked to their molecular structure, particularly in D-π-A systems like this compound. The key to significant NLO effects, especially the third-order susceptibility (χ(3)), lies in the molecule's ability to exhibit substantial intramolecular charge transfer (ICT) upon interaction with an intense electromagnetic field.

The 2,4-dimethoxyphenyl group acts as a potent electron donor due to the electron-releasing nature of the two methoxy (B1213986) (-OCH3) groups. Conversely, the 3,5-dinitrobenzamide moiety is a strong electron acceptor, a result of the powerful electron-withdrawing capabilities of the two nitro (-NO2) groups. This electronic asymmetry creates a strong molecular dipole and facilitates the push-pull mechanism of electrons across the π-conjugated system of the benzene (B151609) rings and the amide bridge. Theoretical studies on analogous nitro-aromatic compounds and other D-π-A systems consistently demonstrate that the magnitude of the NLO response is directly related to the efficiency of this ICT. academie-sciences.frnih.gov

Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of such molecules by calculating their hyperpolarizabilities. rsc.orgresearchgate.net For similar D-π-A benzanilides and related structures, research has shown that the first hyperpolarizability (β), a molecular measure of second-order NLO activity, and the second hyperpolarizability (γ), which contributes to the third-order NLO susceptibility, are significantly influenced by:

Donor and Acceptor Strength: The presence of multiple strong acceptor groups, like the two nitro groups in the subject molecule, is known to enhance the NLO response compared to mono-substituted analogues. academie-sciences.fr Similarly, the strategic placement of methoxy groups on the donor ring increases its electron-donating capacity, which is expected to amplify the ICT and, consequently, the hyperpolarizability. researchgate.netnih.gov

Intramolecular Charge Transfer: The energy difference between the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger NLO response. researchgate.net The strong donor and acceptor groups in this compound are expected to result in a relatively small energy gap, fostering efficient ICT.

Analogous Compound SystemDonor GroupAcceptor GroupCalculated Second Hyperpolarizability <γ> (esu)Key Structural Feature
Para-Nitroaniline (PNA)-NH₂-NO₂~35 x 10⁻³⁶Benchmark D-π-A molecule
Substituted Chalcone Derivative4-methoxyphenylThiophene-cyano~4388 a.u. (~5.7 x 10⁻³⁴ esu)Effect of a strong methoxy donor and cyano acceptor. documentsdelivered.com
Dinitro-substituted BiphenylDimethylamino4'-nitroNot specifiedFocus on twisted intramolecular charge transfer (TICT). researchgate.net
Substituted Benzanilide (Hypothetical)DimethoxyphenylDinitrophenylExpected to be highStrong D/A pair, properties dependent on conformation.

Note: The values in this table are for illustrative purposes based on data for analogous systems and computational studies. They are not direct experimental values for this compound.

Relationship between Conformation and Electronic Transport Properties

The electronic transport properties of organic semiconductor materials are profoundly influenced by molecular conformation, which dictates the degree of electronic coupling between adjacent molecules in the solid state. For this compound, the key conformational parameter is the dihedral (torsion) angle between the planes of the 2,4-dimethoxyphenyl ring and the 3,5-dinitrobenzoyl ring. This angle affects the planarity of the molecule and, by extension, its electronic characteristics.

The relationship between conformation and electronic transport can be understood through its impact on several key factors:

HOMO-LUMO Energy Gap: The degree of conjugation between the donor and acceptor moieties is directly affected by the dihedral angle. A more planar conformation (smaller dihedral angle) leads to greater π-orbital overlap, which typically results in a lowering of the LUMO and a raising of the HOMO, thereby reducing the energy gap. nih.govresearchgate.net A smaller energy gap is generally favorable for charge injection and transport in electronic devices.

Electronic Coupling: In the solid state, charge transport occurs via hopping or tunneling between neighboring molecules. The rate of this process is highly dependent on the electronic coupling (transfer integral) between the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of adjacent molecules. The molecular packing and the conformation of individual molecules determine this coupling. A more planar structure can facilitate closer π-π stacking, potentially leading to stronger electronic coupling and higher charge carrier mobility. rsc.orgnih.gov

Reorganization Energy: This parameter describes the energy required for a molecule's geometry to relax upon gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. While primarily an intrinsic property of the molecule, significant conformational changes upon ionization can lead to higher reorganization energies. The inherent flexibility around the amide bond in this compound suggests that its conformational stability could play a role in its charge transport characteristics.

Theoretical studies on related aromatic systems have quantified the impact of torsional angles on electronic properties. For instance, twisting in acenes and biphenyls has been shown to significantly alter HOMO and LUMO energy levels. nih.govrsc.org While bending primarily raises both orbital energies, twisting can decrease the HOMO-LUMO gap by raising the HOMO and lowering the LUMO. nih.gov This suggests that controlling the solid-state conformation of this compound would be critical for tuning its electronic transport behavior.

The table below illustrates the conceptual relationship between molecular conformation and key electronic transport parameters, based on general principles observed in computational studies of organic semiconductors.

Conformational ParameterEffect on Molecular StructureImpact on HOMO-LUMO GapExpected Influence on Charge Transport
Small Dihedral Angle (~0-30°)Near-planar geometryDecreased (Enhanced conjugation) nih.govPotentially higher mobility due to better π-stacking and electronic coupling. rsc.orgresearchgate.net
Large Dihedral Angle (~60-90°)Twisted, non-planar geometryIncreased (Reduced conjugation) researchgate.netrsc.orgPotentially lower mobility due to disrupted π-orbital overlap and weaker intermolecular coupling. researchgate.net
Flexible/Dynamic TorsionConformational disorder in solid stateDistribution of energy levels (energetic disorder)Can lead to charge trapping and reduced overall mobility. mdpi.com

Derivatization and Analogue Development

Synthetic Strategies for Novel N-(2,4-Dimethoxyphenyl)-3,5-Dinitrobenzamide Derivatives

The synthesis of this compound and its analogues primarily revolves around the formation of the central amide bond. The most common and direct approach involves the coupling of a reactive derivative of 3,5-dinitrobenzoic acid with 2,4-dimethoxyaniline (B45885).

A typical synthetic route commences with the activation of 3,5-dinitrobenzoic acid. This is commonly achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride or by using peptide coupling reagents. The reaction of 3,5-dinitrobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran, affords the desired this compound in good yield.

Alternative strategies for the synthesis of analogues focus on modifying either the 3,5-dinitrobenzoyl or the 2,4-dimethoxyphenyl moieties prior to the amide bond formation. For instance, derivatives of 3,5-dinitrobenzoic acid with different substituents on the aromatic ring can be synthesized and then coupled with 2,4-dimethoxyaniline. Conversely, various substituted anilines can be reacted with 3,5-dinitrobenzoyl chloride to generate a diverse range of N-aryl-3,5-dinitrobenzamide analogues.

One notable synthetic approach for a related series of compounds, N-alkylphenyl-3,5-dinitrobenzamide analogs, involved a medicinal chemistry program that synthesized forty-three new molecules to study their structure-activity relationship (SAR). This highlights the adaptability of the core synthetic strategy to produce a wide array of derivatives.

Below is a table summarizing common synthetic reactions for the derivatization of the core scaffold.

Reaction TypeReagents and ConditionsPurpose
Amide Coupling3,5-Dinitrobenzoyl chloride, 2,4-Dimethoxyaniline, Triethylamine, DichloromethaneFormation of the core this compound structure.
Nucleophilic Aromatic SubstitutionSubstituted 3,5-dinitrobenzoyl halide, Substituted aniline (B41778), BaseIntroduction of diversity on either aromatic ring.
Peptide Coupling3,5-Dinitrobenzoic acid, 2,4-Dimethoxyaniline, Coupling agents (e.g., DCC, EDC), BaseAlternative method for amide bond formation, often under milder conditions.

Introduction of Diverse Functional Groups for Enhanced Properties

To explore the chemical space around this compound and to modulate its properties for potential applications as biochemical probes, the introduction of diverse functional groups is a key strategy. These modifications can be made to either the dinitrobenzoyl or the dimethoxyphenyl ring.

Modifications on the 3,5-Dinitrobenzoyl Ring: The nitro groups on the benzoyl ring are strong electron-withdrawing groups and play a crucial role in the compound's electronic properties. While derivatization of this ring is challenging due to its electron-deficient nature, modifications can be envisioned. For example, the reduction of one or both nitro groups to amines would drastically alter the electronic and steric properties of the molecule, providing a handle for further functionalization, such as acylation or alkylation.

Modifications on the 2,4-Dimethoxyphenyl Ring: The dimethoxyphenyl ring is more amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The methoxy (B1213986) groups are activating and ortho-, para-directing. Therefore, substitution is expected to occur at the 3- and 5-positions.

Potential functional groups that could be introduced include:

Halogens (F, Cl, Br, I): To modulate lipophilicity and introduce potential sites for further cross-coupling reactions.

Alkyl and Aryl groups: To explore steric effects and potential hydrophobic interactions.

Hydroxyl groups: To increase hydrophilicity and provide a point for further derivatization (e.g., etherification, esterification).

Amines and Amides: To introduce hydrogen bonding capabilities and alter solubility.

Sulfonamides: To introduce polar groups and potential protein-binding motifs.

A study on substituted N-alkylphenyl-3,5-dinitrobenzamide analogs systematically introduced various chemical modifications to understand the structure-activity relationship, demonstrating the feasibility of such derivatization to enhance desired properties.

The following table provides examples of functional groups and their potential impact on the properties of the parent compound.

Functional GroupPosition of IntroductionPotential Effect on Properties
Bromo5-position of the dimethoxyphenyl ringIncreased lipophilicity; handle for cross-coupling reactions.
Hydroxyl5-position of the dimethoxyphenyl ringIncreased hydrophilicity; potential for hydrogen bonding.
AminoReduction of a nitro groupAltered electronic properties; site for further functionalization.
MethoxyAdditional methoxy group on the dimethoxyphenyl ringIncreased electron density; potential to alter binding affinity.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large, diverse libraries of compounds, which can be invaluable for screening for new biochemical probes. While specific combinatorial libraries of this compound have not been extensively reported, the principles of combinatorial synthesis can be readily applied to this scaffold.

A solution-phase parallel synthesis approach could be employed to create a library of analogues. This would involve reacting a common precursor, such as 3,5-dinitrobenzoyl chloride, with a diverse set of anilines in a multi-well plate format. This would allow for the rapid generation of a library of N-aryl-3,5-dinitrobenzamides with variations in the substitution pattern of the aniline ring.

Alternatively, a split-and-pool synthesis strategy on a solid support could be utilized to generate an even larger and more diverse library. In this approach, a resin-bound 3,5-dinitrobenzoic acid could be reacted with a mixture of anilines. The resin would then be pooled, mixed, and split into different portions for reaction with a second set of building blocks, if further diversification is desired.

The generation of a 1,5-dialkylamino-2,4-dinitrobenzene library using a solution-phase method highlights the feasibility of creating combinatorial libraries of related nitroaromatic compounds. researchgate.net

A hypothetical combinatorial library design is outlined in the table below.

Library TypeScaffoldBuilding Block Set 1 (Anilines)Building Block Set 2 (Optional)
Parallel Synthesis3,5-Dinitrobenzoyl2,4-Dimethoxyaniline, 4-Fluoroaniline, 3-Chloroaniline, 4-Methylaniline, etc.N/A
Split-and-PoolResin-bound 3,5-Dinitrobenzoic acidMixture of substituted anilinesMixture of acylating or alkylating agents for further derivatization.

Prodrug Strategies for Targeted Delivery (if relevant to non-clinical/biochemical probe applications)

For applications of this compound as a biochemical probe, particularly in cellular or in vivo systems, prodrug strategies can be employed to enhance its delivery, solubility, or to achieve targeted activation. The nitro groups on the benzoyl ring are particularly amenable to bioreductive activation, a strategy often used in the design of hypoxia-selective drugs.

In the context of a biochemical probe, a prodrug could be designed to be activated by a specific enzyme or under particular cellular conditions (e.g., hypoxia). This would allow for the localized release of the active probe, providing spatial and temporal control over its activity.

One common prodrug approach for nitroaromatic compounds involves their reduction by nitroreductase enzymes, which are often found in hypoxic environments or can be delivered via gene-directed enzyme prodrug therapy (GDEPT). The reduction of a nitro group to a hydroxylamine (B1172632) or an amine can trigger the release of a cytotoxic agent or, in this case, activate a probe.

For example, a linker group could be attached to the this compound scaffold, which is cleaved upon reduction of one of the nitro groups. This cleavage could then unmask a fluorescent reporter group or a reactive species that can covalently label a target protein.

The design of 2,4-dinitrobenzamide-5-mustards as prodrugs for the E. coli nfsB nitroreductase in gene therapy provides a relevant example of how nitroaromatic scaffolds can be functionalized for targeted activation. guidechem.com

The table below summarizes potential prodrug strategies for this compound as a biochemical probe.

Activation MechanismProdrug MoietyTarget Condition/EnzymeApplication as a Biochemical Probe
BioreductionSelf-immolative linker attached to a reporter groupNitroreductase enzymes, HypoxiaSpatially controlled release of a fluorescent or reactive probe in hypoxic regions of tissues.
Enzymatic CleavageEster or carbamate (B1207046) linkage to a solubilizing groupEsterases, CarboxypeptidasesImproved aqueous solubility and cellular uptake, with intracellular release of the active probe.

Emerging Applications and Potential Research Directions Non Clinical Focus

Application as Agrochemicals (e.g., Insecticides, Herbicides)

While direct studies on the agrochemical properties of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide are not extensively documented, the broader classes of dinitroaniline and benzamide (B126) compounds have a well-established history in agriculture. For instance, various N-phenylbenzamide and benzoylpyrimidinylurea derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities. nih.govsemanticscholar.org These studies have shown that modifications to the benzamide scaffold can lead to potent agrochemicals. nih.gov

Similarly, the benzamide structure is a key feature in some modern herbicides that act by targeting specific biosynthetic pathways in plants, such as the production of plastoquinone. nih.gov Research into N-benzyl-2-methoxybenzamides has revealed that these compounds can induce a bleaching effect on new leaves by disrupting carotenoid biosynthesis. nih.gov Given that this compound shares the core benzamide structure, it represents a candidate for synthesis and screening programs aimed at discovering new herbicides or insecticides. epo.org The presence of the dimethoxyphenyl and dinitro functional groups offers opportunities for structure-activity relationship (SAR) studies to optimize biological activity. nih.govnih.gov

Use as Biochemical Probes for Molecular Pathway Elucidation

The dinitrophenyl moiety is a known reactive group that can be incorporated into molecular probes to study biological processes. For example, dinitrophenyl alkylthioether-based probes have been designed for the detection and imaging of glutathione (B108866) (GSH), a critical antioxidant in cells. researchgate.net This suggests that the dinitrobenzamide portion of this compound could potentially be functionalized to create probes for specific cellular targets.

Furthermore, understanding the metabolism of dinitrobenzamide compounds is crucial for their development as therapeutic agents and can offer insights into cellular pathways. researchgate.net Studies on related dinitrobenzamide mustards, which are bioreductive anticancer prodrugs, have focused on elucidating their metabolic activation pathways. researchgate.net These investigations track the transformation of the nitro groups under various biological conditions, providing a model for how this compound might be processed by cellular systems and how it could be designed to probe specific enzymatic activities or metabolic states. researchgate.netresearchgate.net The study of such metabolic routes is a key aspect of toxicometabolomics, which aims to identify perturbed biochemical pathways following exposure to a xenobiotic. nih.gov

Exploration in Materials Science for Optoelectronic and Nonlinear Optical (NLO) Devices

The molecular structure of this compound, which combines an electron-donating group (dimethoxyphenyl) with an electron-accepting group (dinitrobenzoyl) connected through an amide bridge, is characteristic of a "push-pull" system. rsc.orgmdpi.com This architecture is known to give rise to significant nonlinear optical (NLO) properties, making such compounds promising for applications in optoelectronics. nih.gov

Organic materials with donor-acceptor structures are central to research in organic electronics, including organic photovoltaics and photodetectors. The charge transfer characteristics inherent in push-pull molecules can facilitate the generation of charge carriers upon light absorption, a key requirement for photoconductivity. While direct photoconductivity measurements for this compound are not available, the study of analogous donor-acceptor conjugated oligomers and polymers provides a strong rationale for investigating its potential in this area. nih.govrsc.org The efficiency of charge separation and transport in such materials is highly dependent on their molecular arrangement and electronic structure.

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity, a property crucial for protecting sensors and eyes from high-intensity laser beams. The mechanism behind this phenomenon in many organic molecules is reverse saturable absorption (RSA), often stemming from a two-photon absorption (TPA) process. Molecules with significant NLO properties, particularly a large third-order susceptibility, are excellent candidates for optical limiting. The push-pull nature of this compound suggests it could exhibit such behavior, similar to other donor-acceptor systems that have been studied for these applications.

Table 1: Comparison of Third-Order NLO Properties of Structurally Related Compounds

Compound ClassNonlinear Absorption Coefficient (β) (cm/W)Nonlinear Refractive Index (n₂) (cm²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
Thiophene-Chalcones~10⁻⁴~10⁻⁹~10⁻⁷
AzaBODIPY DyesNot specifiedNot specifiedNot specified
Curcuminoid-Borondifluoride DyesNot specifiedNot specifiedStrong 3rd order response

This table presents typical values for classes of compounds with donor-acceptor architectures to illustrate the potential NLO properties relevant to optical limiting. Data for this compound is not yet available.

The efficiency of NLO phenomena is quantified by molecular hyperpolarizabilities (β for second-order and γ for third-order effects). Push-pull molecules are specifically designed to maximize these values. rsc.orgmdpi.com The intramolecular charge transfer from the electron-donating dimethoxyphenyl group to the electron-accepting dinitrophenyl group in this compound is expected to result in a large dipole moment and significant hyperpolarizabilities. researchgate.net

Computational studies on similar push-pull systems have shown that tuning the strength of the donor and acceptor groups, as well as the nature of the conjugated bridge, can optimize the NLO response. rsc.org Theoretical calculations, often employing Density Functional Theory (DFT), are a key tool for predicting the hyperpolarizabilities of new candidate molecules before their synthesis. mdpi.com

Table 2: Calculated First Hyperpolarizability (β) of Representative Push-Pull Systems

Molecule TypeDonor GroupAcceptor GroupCalculated β (esu)
Stilbene Derivative-N(CH₃)₂-NO₂High (specific value varies with model)
Benzylidene Derivative-N(CH₃)₂Thiobarbituric acidHigh (specific value varies with model)
Quinoid Derivative-NH₂-CHODependent on donor-acceptor strength

This table provides examples from computational studies on other push-pull systems to indicate the potential for high first hyperpolarizability in molecules like this compound.

Role as Building Blocks in Complex Chemical Synthesis

Beyond its potential direct applications, this compound serves as a valuable building block for the synthesis of more complex molecules. The functional groups present—amines (after reduction of the nitro groups), ethers, and the amide linkage—provide multiple reaction sites for further chemical transformations. researchgate.net

For instance, 3,5-dinitrobenzoic acid and its derivatives are common starting materials for creating a diverse library of compounds, including those with potential antimycobacterial activity. researchgate.net The amide bond can be formed through standard coupling reactions between a dinitrobenzoyl chloride and an appropriate aniline (B41778), such as 2,4-dimethoxyaniline (B45885). The resulting dinitrobenzamide can then undergo further reactions, such as the reduction of the nitro groups to amines, which can then be used to construct heterocyclic rings or other complex scaffolds. nih.govnih.gov This versatility makes it a useful intermediate in multi-step synthetic pathways aimed at creating novel functional materials or biologically active compounds. nih.gov

Future Research Perspectives and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide, these computational approaches offer a powerful toolkit for accelerating the design-synthesis-testing cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be trained on existing datasets of dinitrobenzamide analogs and their biological activities to develop robust QSAR models. These models can identify the key molecular descriptors that correlate with a specific biological effect. By analyzing these relationships, researchers can predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and reducing the number of molecules that need to be synthesized and tested.

Generative Models for De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design novel dinitrobenzamide derivatives with desired properties. By learning from the chemical space of known active compounds, these models can generate new molecular structures that are likely to exhibit high potency and favorable pharmacokinetic profiles.

Predictive Toxicology and ADMET Profiling: A significant hurdle in drug development is the potential for toxicity and poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained to predict these properties for novel dinitrobenzamide analogs, enabling an early-stage assessment of their potential liabilities and guiding the design of safer and more effective compounds.

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for in situ and real-time monitoring are invaluable in this regard.

Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a reaction under actual operating conditions while measuring its catalytic activity. wikipedia.org Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation of intermediates, the consumption of reactants, and the evolution of the product during the synthesis of dinitrobenzamides. wikipedia.orgornl.gov This allows for a detailed understanding of the reaction kinetics and mechanism.

Raman Spectroscopy for Reaction Monitoring: Raman spectroscopy is particularly well-suited for monitoring chemical reactions in real-time. spectroscopyonline.comnih.gov Its ability to probe molecular vibrations provides a chemical fingerprint of the species present in the reaction mixture. spectroscopyonline.com For the synthesis of this compound, Raman spectroscopy can be used to track the disappearance of the starting materials and the appearance of the amide product, enabling precise determination of reaction endpoints and optimization of process parameters. researchgate.net

The table below illustrates the potential application of various spectroscopic techniques for mechanistic studies of dinitrobenzamide synthesis.

Spectroscopic TechniqueInformation GainedApplication in Dinitrobenzamide Synthesis
Operando FTIR Identification of functional groups and bonding changes in real-time.Monitoring the conversion of the carboxylic acid and amine to the amide bond.
Operando Raman Tracking changes in molecular vibrations of reactants, intermediates, and products.Following the formation of the amide linkage and changes in the nitro and dimethoxy groups.
Process NMR Quantitative analysis of reaction components in the liquid phase.Determining the concentration of reactants and products over time to establish reaction kinetics.

High-Throughput Screening Methodologies for Biological Activity Profiling

To efficiently explore the biological potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets. mdpi.com

Diverse Compound Libraries: The synthesis of a diverse library of dinitrobenzamide analogs, varying the substituents on both the phenyl and benzoyl rings, is the first step. These libraries can then be screened against a panel of biological targets to identify "hit" compounds with interesting activities. medchemexpress.comthermofisher.com

Phenotypic and Target-Based Screening: HTS campaigns can be designed as either phenotypic screens, which assess the effect of a compound on a whole cell or organism, or target-based screens, which measure the interaction of a compound with a specific protein or enzyme. mdpi.com For dinitrobenzamide derivatives, both approaches can be valuable. Phenotypic screens could uncover unexpected therapeutic applications, while target-based screens can elucidate the mechanism of action. For example, libraries of N-alkyl nitrobenzamides have been screened to identify potent inhibitors of essential enzymes in Mycobacterium tuberculosis. mdpi.com

Automated and Miniaturized Assays: Modern HTS platforms utilize robotics and miniaturized assay formats (e.g., 384- and 1536-well plates) to increase throughput and reduce the consumption of reagents and compounds. This enables the cost-effective screening of tens of thousands of compounds in a short period.

Development of Novel Synthetic Routes with Reduced Environmental Impact

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical and chemical industries. For the synthesis of this compound, future research will focus on developing more sustainable and environmentally friendly routes.

Catalytic Amide Bond Formation: Traditional methods for amide bond formation often rely on stoichiometric activating agents that generate significant amounts of waste. The development of catalytic methods, using, for example, transition metal or organocatalysts, can significantly improve the atom economy and reduce the environmental impact of the synthesis.

Use of Greener Solvents: The search for and implementation of greener solvents, such as water, supercritical fluids, or bio-based solvents, in place of hazardous organic solvents is a key aspect of green chemistry. Research into the synthesis of dinitrobenzamides in these alternative media can lead to more sustainable manufacturing processes.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. The development of a flow-based synthesis of this compound could lead to a more efficient and scalable manufacturing process with a smaller environmental footprint.

The following table summarizes key green chemistry principles and their potential application in the synthesis of the target compound.

Green Chemistry PrincipleApplication in Dinitrobenzamide Synthesis
Waste Prevention Designing synthetic routes with high atom economy to minimize byproduct formation.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or bio-solvents.
Catalysis Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.
Energy Efficiency Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption.

Exploration of Supramolecular Chemistry in Benzamide (B126) Systems

The ability of molecules to self-assemble into well-defined, non-covalent structures is the cornerstone of supramolecular chemistry. Benzamide moieties are known to participate in robust hydrogen bonding interactions, making them excellent building blocks for supramolecular architectures. researchgate.net

Crystal Engineering: The study of the crystal packing of this compound and its analogs can reveal the key non-covalent interactions, such as hydrogen bonds, π-π stacking, and C-H···O interactions, that govern their solid-state structures. researchgate.net Understanding these interactions is crucial for controlling the physical properties of the solid material, such as solubility and polymorphism.

Self-Assembling Materials: By strategically modifying the structure of the dinitrobenzamide core, it may be possible to design molecules that self-assemble into functional supramolecular materials. For example, the introduction of long alkyl chains or other recognition motifs could lead to the formation of gels, liquid crystals, or other ordered structures with potential applications in materials science and biomedicine.

Host-Guest Chemistry: The aromatic rings and functional groups of this compound could potentially act as a host for small guest molecules. The study of these host-guest interactions could lead to the development of new sensors or delivery systems.

Q & A

Q. What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves reacting 3,5-dinitrobenzoyl chloride with 2,4-dimethoxyaniline under controlled conditions. A nucleophilic acyl substitution occurs, where the amine attacks the carbonyl carbon of the acyl chloride, followed by dehydration to form the amide bond . Optimization includes using anhydrous solvents (e.g., dichloromethane), maintaining low temperatures (0–5°C) to suppress side reactions, and employing a base like triethylamine to neutralize HCl byproducts. Purity can be enhanced via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms amide formation (C=O stretch at ~1670–1620 cm⁻¹) and nitro groups (asymmetric/symmetric NO₂ stretches at ~1530 and 1350 cm⁻¹) .
  • ¹H NMR : Identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons influenced by electron-withdrawing nitro groups (downfield shifts). Exchangeable NH protons (if present) appear as broad signals .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated in analogous dinitrobenzamide structures .

Q. How can researchers assess the solubility and stability of this compound for biological assays?

Solubility screening in DMSO, ethanol, or aqueous buffers (with surfactants if needed) is standard. Stability studies involve HPLC or UV-Vis monitoring under varying pH (4–9) and temperatures (4–37°C). For example, nitro groups may degrade under prolonged UV light, necessitating dark storage .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in studies of N-substituted dinitrobenzamides?

Discrepancies in biological activity (e.g., antimicrobial potency) may arise from differences in bacterial strains, assay protocols, or compound purity. Standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates and controls (e.g., DNB1/DNB2 analogs ) are recommended. Cross-validation via molecular docking (targeting mycobacterial enzymes) can clarify structure-activity relationships (SAR) .

Q. How can the nitro groups in this compound be selectively reduced to study derivative activity?

Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amino groups. Alternatively, stoichiometric reducing agents like SnCl₂/HCl can be used, but may require protection of methoxy groups. Reaction progress is tracked via TLC or LC-MS .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis. Electrostatic potential maps highlight regions (e.g., nitro groups) critical for hydrogen bonding or π-π stacking .

Q. How do electron-withdrawing substituents (e.g., nitro) influence the electrochemical properties of this compound?

Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reduction potentials of nitro groups. A glassy carbon electrode modified with silver nanoparticles enhances sensitivity for detecting redox-active intermediates, as shown in tribenzamide analogs .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Crystallography : Co-crystallization with DMF/water mixtures improves crystal quality for X-ray studies .
  • Bioassays : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate specific vs. nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.